3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide 3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 1797871-15-8
VCID: VC5904315
InChI: InChI=1S/C21H23BrN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25)
SMILES: COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br
Molecular Formula: C21H23BrN2O3
Molecular Weight: 431.33

3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide

CAS No.: 1797871-15-8

Cat. No.: VC5904315

Molecular Formula: C21H23BrN2O3

Molecular Weight: 431.33

* For research use only. Not for human or veterinary use.

3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide - 1797871-15-8

Specification

CAS No. 1797871-15-8
Molecular Formula C21H23BrN2O3
Molecular Weight 431.33
IUPAC Name 3-(2-bromophenyl)-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]propanamide
Standard InChI InChI=1S/C21H23BrN2O3/c1-27-14-21(26)24-12-4-6-16-8-10-17(13-19(16)24)23-20(25)11-9-15-5-2-3-7-18(15)22/h2-3,5,7-8,10,13H,4,6,9,11-12,14H2,1H3,(H,23,25)
Standard InChI Key MWCLGCRGRTUXHL-UHFFFAOYSA-N
SMILES COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CCC3=CC=CC=C3Br

Introduction

Chemical Structure and Functional Group Analysis

The compound 3-(2-bromophenyl)-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)propanamide features a multifaceted structure with distinct pharmacophoric elements:

Core Scaffold

  • Tetrahydroquinoline moiety: A partially saturated quinoline ring system (1,2,3,4-tetrahydroquinoline) serves as the central scaffold. This structure is prevalent in bioactive molecules due to its ability to interact with hydrophobic pockets in enzymes or receptors .

  • 2-Methoxyacetyl substitution: At the 1-position of the tetrahydroquinoline, a 2-methoxyacetyl group introduces both electron-donating (methoxy) and hydrogen-bonding (acetyl) functionalities, potentially enhancing target binding affinity.

Substituent Groups

  • 2-Bromophenyl propanamide chain: A propanamide linker connects the tetrahydroquinoline core to a 2-bromophenyl group. The bromine atom adds steric bulk and electron-withdrawing effects, which may influence metabolic stability and intermolecular interactions .

  • Amide bond: The propanamide linkage provides rigidity and participates in hydrogen-bonding networks, a critical feature for molecular recognition in biological systems.

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC₂₂H₂₄BrN₃O₃
Molecular Weight482.35 g/mol
LogP (Predicted)~3.2 (Moderate lipophilicity)
Hydrogen Bond Donors2 (Amide NH, tetrahydroquinoline NH)
Hydrogen Bond Acceptors4 (Amide O, two ether O, acetyl O)

Synthetic Strategies and Reaction Pathways

While no direct synthesis of this compound is documented, plausible routes can be inferred from analogous reactions in the literature .

Retrosynthetic Analysis

The molecule can be dissected into three key fragments:

  • 1-(2-Methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-amine

  • 3-(2-Bromophenyl)propanoic acid

  • Coupling reagents for amide bond formation

Step 1: Synthesis of 1-(2-Methoxyacetyl)-1,2,3,4-Tetrahydroquinolin-7-Amine

  • Quinoline reduction: Catalytic hydrogenation of 7-nitroquinoline yields 7-amino-1,2,3,4-tetrahydroquinoline.

  • Acylation: Reaction with 2-methoxyacetyl chloride in the presence of a base (e.g., triethylamine) introduces the 2-methoxyacetyl group .

Step 2: Preparation of 3-(2-Bromophenyl)Propanoic Acid

  • Friedel-Crafts acylation: Bromobenzene reacts with acrylic acid in the presence of Lewis acids (e.g., AlCl₃) to form 3-(2-bromophenyl)propanoic acid.

Step 3: Amide Coupling

  • Activation: The carboxylic acid is converted to an acid chloride using oxalyl chloride or thionyl chloride .

  • Coupling: Reaction of the acid chloride with the tetrahydroquinoline amine under Schotten-Baumann conditions forms the final amide.

Table 2: Hypothetical Reaction Conditions

StepReagents/ConditionsYield (Predicted)
1H₂ (1 atm), Pd/C, EtOH, 25°C, 12h85%
22-Methoxyacetyl chloride, Et₃N, DCM, 0°C→25°C78%
3Oxalyl chloride, DMF (cat.), DCM, 1h90%
4Et₃N, DCM, 0°C→25°C, 2h65%

Physicochemical and Spectroscopic Characterization

Predicted Spectral Data

  • ¹H NMR (CDCl₃):

    • δ 7.45–7.30 (m, 4H, aromatic H from bromophenyl)

    • δ 6.85 (d, J=8.5 Hz, 1H, tetrahydroquinoline H-8)

    • δ 4.20 (s, 2H, -OCH₂CO-)

    • δ 3.40 (s, 3H, -OCH₃)

  • LC-MS: [M+H]⁺ m/z 483.3 (calc. 482.35)

Solubility and Stability

  • Solubility: Moderate solubility in DMSO (>10 mM), poor aqueous solubility (<0.1 mg/mL at pH 7.4).

  • Stability: Susceptible to hydrolysis under strongly acidic/basic conditions due to the amide bond.

Challenges and Future Research Directions

Synthetic Optimization

  • Stereochemical control: The tetrahydroquinoline core may require asymmetric synthesis to isolate bioactive enantiomers.

  • Green chemistry approaches: Replace halogenated solvents (e.g., DCM) with safer alternatives in coupling steps .

Target Validation

  • In vitro assays: Screen against γδ T-cell activation models to confirm anti-inflammatory effects .

  • Microbiome studies: Investigate impact on microbial HMBPP production through metagenomic analysis.

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